molecular formula C7H11N3O2S B15257952 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol

6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol

Cat. No.: B15257952
M. Wt: 201.25 g/mol
InChI Key: WSHBRNKLSDQBGQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves multiple steps, including the introduction of the methyl and methylimino groups, as well as the oxo-lambda6-sulfanyl group. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include methylating agents, oxidizing agents, and sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid: Similar in structure but with a benzoic acid moiety instead of a pyrimidin-4-ol.

    3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid: Another similar compound with a benzoic acid moiety.

    2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol: Similar in structure but with a phenol moiety.

Uniqueness

6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is unique due to its specific combination of functional groups and its pyrimidin-4-ol core structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(N,S-dimethylsulfonimidoyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2S/c1-5-4-6(11)10-7(9-5)13(3,12)8-2/h4H,1-3H3,(H,9,10,11)

InChI Key

WSHBRNKLSDQBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)S(=NC)(=O)C

Origin of Product

United States

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